1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide
Description
This compound features a fused imidazo[2,1-f]purine-dione core substituted with methyl groups at positions 1 and 5. The structure is further modified by a piperidine-4-carboxamide group linked via an ethyl chain at position 8 of the purine ring. The ethyl-piperidine-carboxamide side chain may enhance solubility and modulate pharmacokinetic properties compared to simpler analogs.
Properties
Molecular Formula |
C17H23N7O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N7O3/c1-10-9-24-12-14(21(2)17(27)20-15(12)26)19-16(24)23(10)8-7-22-5-3-11(4-6-22)13(18)25/h9,11H,3-8H2,1-2H3,(H2,18,25)(H,20,26,27) |
InChI Key |
KNDNZAYTSDABOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Preparation Methods
Xanthine Derivative Preparation
The synthesis begins with 1,3-dimethylxanthine (1 ), which undergoes thionation with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to yield 6-thioxanthine (2 ). Subsequent methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) produces 1,3,7-trimethyl-6-thioxanthine (3 ).
Table 1: Synthesis of 1,3,7-Trimethyl-6-thioxanthine
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | P₂S₅, pyridine, reflux, 6 h | 82% | |
| 2 | CH₃I, DMF, 60°C, 3 h | 75% |
Cyclization to Imidazo[2,1-f]purinone
Intermediate 3 reacts with 2-aminoethanol in dimethyl sulfoxide (DMSO) at 120°C for 12 h, forming 8-(2-hydroxyethyl)-1,3,7-trimethylimidazo[2,1-f]purine-2,4(1H,3H)-dione (4 ). Cyclization with thionyl chloride (SOCl₂) under reflux conditions generates the tricyclic core 5 .
Table 2: Cyclization to Imidazo[2,1-f]purinone
| Compound | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 4 | 2-Aminoethanol, DMSO, 120°C | 68% | |
| 5 | SOCl₂, toluene, reflux, 4 h | 52% |
Synthesis of the Piperidine-4-carboxamide Side Chain
Piperidine-4-carboxylic Acid Activation
Piperidine-4-carboxylic acid (7 ) is converted to its acid chloride (8 ) using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with ammonium hydroxide (NH₄OH) affords piperidine-4-carboxamide (9 ).
Table 4: Amidation of Piperidine-4-carboxylic Acid
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | SOCl₂, DCM, 0°C to RT, 2 h | 89% | |
| 2 | NH₄OH, THF, 0°C, 1 h | 95% |
Final Coupling Reaction
Nucleophilic Substitution
Intermediate 6 reacts with piperidine-4-carboxamide (9 ) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 80°C for 24 h, yielding the target compound 10 after purification via column chromatography.
Table 5: Synthesis of Target Compound
| Reactants | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 6 + 9 | DIPEA, DMF, 80°C, 24 h | 43% | 98.5% |
Analytical Characterization
Spectral Data
Physicochemical Properties
Discussion of Synthetic Challenges
- Regioselectivity in Alkylation : Competing alkylation at N-7 vs. N-8 of the purine core necessitates careful control of reaction stoichiometry and temperature.
- Amidation Efficiency : Direct coupling of 9 with 6 required prolonged heating to overcome steric hindrance from the piperidine ring.
- Purification Complexity : Silica gel chromatography with methanol/dichloromethane (1:9) effectively separated the target compound from unreacted 9 and dimeric byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Core Heterocycles: The target compound’s imidazo[2,1-f]purine-dione core is distinct from pyrido-pyrimidinones or imidazo[1,2-a]pyridines , which may influence target selectivity. For example, pyrido-pyrimidinones are associated with kinase inhibition, while imidazo[1,2-a]pyridines often target G-protein-coupled receptors .
Substituent Effects: Piperidine-carboxamide: Common in all compounds, this group likely enhances solubility and serves as a hydrogen bond donor/acceptor. In the target compound, its direct attachment via an ethyl chain may reduce steric hindrance compared to propyl-linked analogs (e.g., ). In contrast, the 3,4-dimethoxyphenyl group in balances lipophilicity and polarity.
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural parallels to well-characterized analogs.
Structural Uniqueness : The imidazo[2,1-f]purine-dione core is rare in published literature, distinguishing it from more common scaffolds like imidazo[1,2-a]pyridines.
Recommendations: Future studies should prioritize synthesizing the target compound and evaluating its binding affinity for adenosine receptors or cyclin-dependent kinases, given the prevalence of similar structures in these target classes .
Q & A
Q. How can solubility limitations of this compound be addressed in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
